cis-2-(Trifluoromethyl)chromane-4-thiol
Description
cis-2-(Trifluoromethyl)chromane-4-thiol (molecular formula: C₁₄H₁₁F₃O₂S) is a fluorinated chromane derivative characterized by a cis-configuration at the 2-position trifluoromethyl (-CF₃) group and a thiol (-SH) substituent at the 4-position (Figure 1). The compound’s stereochemistry and functional groups confer distinct physicochemical properties, including enhanced lipophilicity (due to -CF₃) and nucleophilic reactivity (due to -SH). These features make it a candidate for applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C10H9F3OS |
|---|---|
Molecular Weight |
234.24 g/mol |
IUPAC Name |
(2R,4R)-2-(trifluoromethyl)-3,4-dihydro-2H-chromene-4-thiol |
InChI |
InChI=1S/C10H9F3OS/c11-10(12,13)9-5-8(15)6-3-1-2-4-7(6)14-9/h1-4,8-9,15H,5H2/t8-,9-/m1/s1 |
InChI Key |
BTTWZRLWHSQWAO-RKDXNWHRSA-N |
Isomeric SMILES |
C1[C@H](C2=CC=CC=C2O[C@H]1C(F)(F)F)S |
Canonical SMILES |
C1C(C2=CC=CC=C2OC1C(F)(F)F)S |
Origin of Product |
United States |
Preparation Methods
The thiol group can be introduced via thiolation reactions using suitable thiolating agents .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of catalysts and optimized reaction conditions to improve yield and purity.
Chemical Reactions Analysis
cis-2-(Trifluoromethyl)chromane-4-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Reduction: The compound can undergo reduction reactions, particularly at the chromane ring or the trifluoromethyl group.
Substitution: The thiol group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
cis-2-(Trifluoromethyl)chromane-4-thiol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes, including enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of cis-2-(Trifluoromethyl)chromane-4-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and other hydrophobic environments .
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural Analogues: Substituent Position and Functional Group Variations
The following table summarizes key structural analogues and their differences:
Key Observations:
Functional Group Impact :
- The thiol (-SH) group in the target compound exhibits higher nucleophilicity compared to the hydroxyl (-OH) group in cis-3-(Trifluoromethyl)chromane-1-ol. This difference may influence biological interactions, such as binding to cysteine-rich proteins or redox activity .
- Thiols are prone to oxidation, forming disulfide bonds, whereas hydroxyl groups participate in hydrogen bonding, affecting solubility and stability .
Fluorination Effects: The trifluoromethyl (-CF₃) group enhances metabolic stability and lipophilicity, improving membrane permeability.
Substituent Position :
Stereochemical Considerations: Cis vs. Trans Isomers
While direct evidence for trans isomers of the target compound is unavailable, general principles from analogous systems highlight:
Fluorinated Chromane Derivatives: Broader Trends
Fluorination is a common strategy to optimize drug-like properties:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
